Decyl 3,4,5-trihydroxybenzoate
Overview
Description
Decyl gallate (G14) is a derivative of gallic acid with a range of biological activities and broad-spectrum antifungal activity.
Mechanism of Action
Target of Action
Decyl gallate, also known as Decyl 3,4,5-trihydroxybenzoate, has been found to exhibit antifungal activity against several species of pathogenic fungi, including Candida spp., Cryptococcus spp., Paracoccidioides spp., and Histoplasma capsulatum . Therefore, the primary targets of decyl gallate are these pathogenic fungi.
Mode of Action
Decyl gallate interacts with its fungal targets by increasing the permeability of the cell membrane and causing leakage of cellular contents . This interaction results in the inhibition of fungal growth and proliferation .
Biochemical Pathways
The biochemical pathway for tannin degradation, which includes decyl gallate, involves the action of tannase and gallate decarboxylase enzymes to produce pyrogallol . This process is initiated by the decarboxylation of the ring, leading to the production of acetate, butyrate, and carbon dioxide .
Pharmacokinetics
It has been suggested that colloidal delivery systems may enhance the intestinal absorption of gallic acid, a compound related to decyl gallate, thereby improving its bioavailability .
Result of Action
The antifungal activity of decyl gallate results in the inhibition of fungal growth and proliferation . Moreover, it has been shown to have anti-apoptotic properties, leading to a reduction in DNA damage, down-regulation of Bak, and up-regulation of Bcl-2 .
Biochemical Analysis
Biochemical Properties
Decyl gallate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with lipid membranes, where Decyl gallate exhibits strong binding affinity. This interaction is essential for its antioxidant properties, as it helps stabilize lipid membranes and prevent oxidative damage . Additionally, Decyl gallate has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
Decyl gallate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Decyl gallate can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Furthermore, Decyl gallate modulates cellular metabolism by inhibiting the activity of enzymes involved in lipid synthesis and promoting the expression of genes associated with oxidative stress response .
Molecular Mechanism
The molecular mechanism of Decyl gallate involves several key interactions at the molecular level. It binds to lipid membranes, stabilizing them and preventing oxidative damage . Decyl gallate also interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . These molecular interactions underline the compound’s potential therapeutic applications in inflammation and cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decyl gallate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Decyl gallate is relatively stable under physiological conditions, but it can undergo hydrolysis to release gallic acid and decanol . Long-term studies have shown that Decyl gallate can maintain its antioxidant and anti-inflammatory properties over extended periods, making it a promising candidate for therapeutic applications
Dosage Effects in Animal Models
The effects of Decyl gallate vary with different dosages in animal models. At low to moderate doses, Decyl gallate exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize adverse effects.
Metabolic Pathways
Decyl gallate is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Decyl gallate can modulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage . These interactions underscore the compound’s potential in managing oxidative stress and inflammation.
Transport and Distribution
Decyl gallate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the gastrointestinal tract and distributed to different tissues via the bloodstream . Within cells, Decyl gallate can interact with lipid membranes and proteins, influencing its localization and accumulation . The compound’s ability to bind to lipid membranes is crucial for its antioxidant properties, as it helps stabilize cellular structures and prevent oxidative damage .
Subcellular Localization
The subcellular localization of Decyl gallate is primarily within lipid membranes and organelles such as mitochondria . This localization is essential for its antioxidant and anti-inflammatory activities, as it allows the compound to interact with key cellular structures and enzymes . Additionally, Decyl gallate can undergo post-translational modifications that direct it to specific compartments within the cell, further enhancing its therapeutic potential .
Properties
IUPAC Name |
decyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-2-3-4-5-6-7-8-9-10-22-17(21)13-11-14(18)16(20)15(19)12-13/h11-12,18-20H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRKUOCGUXQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172742 | |
Record name | Decyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19198-75-5 | |
Record name | Decyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19198-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019198755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJW1U497V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Decyl Gallate's antifungal activity?
A1: Research suggests that Decyl Gallate (Decyl 3,4,5-trihydroxybenzoate) may exert its antifungal effects by interfering with the N-glycosylation process in fungi. [] This process is crucial for the production of glycosylated enzymes and proteins involved in fungal cell wall integrity. [] By disrupting N-glycosylation, Decyl Gallate may lead to a cascade of effects, including:
- Reduced activity of glycosylated enzymes like α-(1,3)-glucanase, N-acetyl-β-d-glucosaminidase (NAGase), and α-(1,4)-amylase. []
- Hyperexpression of genes related to the unfolded protein response (UPR) and glycosylated enzymes. []
- Decreased amounts of glycosylated proteins and chitin, essential components of the fungal cell wall. []
Q2: What evidence supports the proposed mechanism of action of Decyl Gallate?
A2: Studies using Saccharomyces cerevisiae as a model organism identified N-glycosylation and the UPR pathway as potential targets for Decyl Gallate. [] This prediction was further supported by experiments in Paracoccidioides lutzii, where Decyl Gallate treatment led to:
- Lowered activity of glycosylated enzymes. []
- Upregulation of genes involved in UPR and glycosylation. []
- Reduction in glycosylated proteins and chitin content. []
Q3: Beyond its antifungal activity, what other biological effects have been observed with Decyl Gallate?
A3: Decyl Gallate has demonstrated anti-apoptotic properties. In a study investigating the effects of Paracoccidioides brasiliensis gp43 on epithelial cells, Decyl Gallate effectively counteracted the apoptosis induced by gp43. [] This protective effect involved a reduction in DNA damage, downregulation of the pro-apoptotic protein Bak, and upregulation of the anti-apoptotic protein Bcl-2. []
Q4: How does the structure of Decyl Gallate influence its antifungal activity?
A4: Decyl Gallate is a derivative of Gallic Acid, modified by the addition of a decyl chain. This structural modification significantly enhances its antifungal activity compared to Gallic Acid. [, ] The length of the alkyl chain plays a crucial role in its activity. Studies with various alkyl gallates show that antifungal activity peaks with a chain length of C9 or C10. [, ]
Q5: Against which fungal species has Decyl Gallate shown activity?
A5: Decyl Gallate exhibits broad-spectrum antifungal activity. It has demonstrated efficacy against various pathogenic fungi, including:
Q6: Has Decyl Gallate been tested in combination with other antifungal agents?
A6: Research indicates that alkyl gallates, including Decyl Gallate, can enhance the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains to β-lactam antibiotics. [] This synergistic effect appears specific to β-lactams, suggesting a potential avenue for improving treatment efficacy. []
Q7: What are the potential applications of Decyl Gallate's heat-sensitizing properties?
A7: Long-chain alkyl gallates, including Decyl Gallate, exhibit potent heat-sensitizing activity against fungi. [] Co-administration of Decyl Gallate with mild heat (57.5°C for 90 seconds) resulted in >99.999% fungal death, significantly exceeding the efficacy of either treatment alone. [] This property presents a promising strategy for controlling fungal contamination in food crops, as demonstrated by the complete prevention of Aspergillus flavus survival on crop seeds when treated with Decyl Gallate and mild heat. []
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